molecular formula C9H11NO2S B14507537 Methyl benzyl(sulfanyl)carbamate CAS No. 63810-22-0

Methyl benzyl(sulfanyl)carbamate

Cat. No.: B14507537
CAS No.: 63810-22-0
M. Wt: 197.26 g/mol
InChI Key: RNZFBDFYSDZWFQ-UHFFFAOYSA-N
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Description

Methyl benzyl(sulfanyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl benzyl(sulfanyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with methylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as indium triflate may be employed to improve reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

Methyl benzyl(sulfanyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate to corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield methyl benzylsulfoxide carbamate or methyl benzylsulfone carbamate .

Scientific Research Applications

Methyl benzyl(sulfanyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl benzyl(sulfanyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The sulfanyl group may also participate in redox reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl benzyl(sulfanyl)carbamate is unique due to the presence of both the benzyl and sulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and reactivity compared to simpler carbamates .

Properties

CAS No.

63810-22-0

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl N-benzyl-N-sulfanylcarbamate

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)10(13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3

InChI Key

RNZFBDFYSDZWFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(CC1=CC=CC=C1)S

Origin of Product

United States

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